

Characterization of Lipid Nanoparticles: Size and Charge Analysis

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Compound of Interest

Compound Name: MIC5

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Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of various therapeutic payloads, most notably nucleic acids such as mRNA and siRNA. The physicochemical properties of LNPs, particularly their size and surface charge, are critical quality attributes that significantly influence their stability, biodistribution, cellular uptake, and overall therapeutic efficacy.^{[1][2][3]} Precise and reproducible characterization of these parameters is therefore essential throughout the research and development process, from formulation screening to quality control of the final product.

This document provides detailed protocols for the characterization of LNP size and charge, with a focus on two widely adopted techniques: Dynamic Light Scattering (DLS) for size and Polydispersity Index (PDI) determination, and Electrophoretic Light Scattering (ELS) for zeta potential measurement as an indicator of surface charge. While the specific nomenclature "MIC5 LNP" is not widely documented in public literature, the principles and methods described herein are universally applicable to the characterization of various LNP formulations.

Key Physicochemical Properties of LNPs

The critical physicochemical characteristics of LNPs that require careful measurement include particle size, polydispersity index, and zeta potential.^[1]

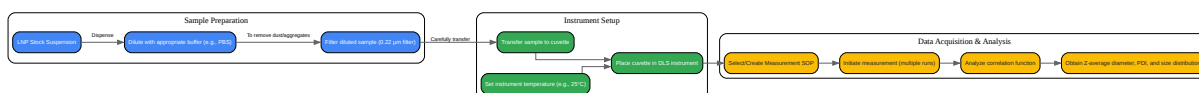
- **Particle Size:** The size of LNPs, typically ranging from 50 to 200 nm, plays a crucial role in their in vivo performance.[4] It can affect their circulation time, ability to extravasate at target sites, and the efficiency of cellular uptake.[4][5]
- **Polydispersity Index (PDI):** PDI is a measure of the heterogeneity of particle sizes in a sample. A PDI value below 0.3 is generally considered acceptable for LNP formulations, indicating a monodisperse and stable population.[6]
- **Zeta Potential:** The zeta potential is a measure of the magnitude of the electrostatic charge at the surface of the LNP.[5][7] It is a key indicator of colloidal stability, with higher magnitude zeta potentials (either positive or negative) generally leading to greater stability due to electrostatic repulsion between particles.[5] The surface charge also profoundly influences interactions with biological membranes and cellular uptake.[7][8]

Characterization Techniques: Principles and Protocols

Dynamic Light Scattering (DLS) for Size and PDI Measurement

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension.[9] Smaller particles move more rapidly, causing faster fluctuations in scattered light. By analyzing these fluctuations, the hydrodynamic diameter of the particles can be calculated using the Stokes-Einstein equation.

Experimental Workflow for DLS Measurement



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Caption: Workflow for LNP size and PDI analysis using DLS.

Protocol: LNP Size and PDI Measurement by DLS

- Instrument Preparation:
 - Turn on the DLS instrument and allow the laser to warm up for at least 30 minutes.
 - Ensure the instrument is clean and calibrated according to the manufacturer's guidelines.
- Sample Preparation:
 - Visually inspect the LNP stock suspension for any signs of aggregation or precipitation.
 - Dilute the LNP suspension to an appropriate concentration using a suitable buffer (e.g., phosphate-buffered saline, PBS). The optimal concentration will depend on the instrument and should result in a stable and appropriate count rate as recommended by the manufacturer. A typical dilution might be 1:100.
 - Filter the diluted sample through a 0.22 µm syringe filter to remove any dust particles or large aggregates that could interfere with the measurement.
- Measurement:
 - Carefully transfer the filtered sample into a clean, dust-free cuvette. Ensure there are no air bubbles.
 - Place the cuvette into the sample holder of the DLS instrument.
 - Set the measurement parameters in the software, including the dispersant properties (viscosity and refractive index of the buffer) and the measurement temperature (typically 25°C).
 - Allow the sample to equilibrate to the set temperature for at least 5 minutes.

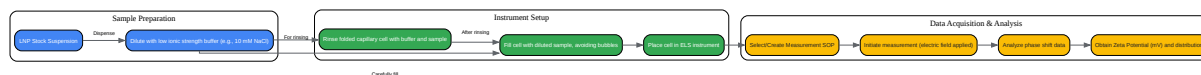
- Perform the measurement. It is recommended to perform at least three replicate measurements to ensure reproducibility.
- Data Analysis:
 - The software will automatically analyze the correlation function to determine the particle size distribution.
 - Record the Z-average diameter (mean hydrodynamic size), the Polydispersity Index (PDI), and the size distribution by intensity, volume, and number.

Parameter	Typical Value for LNPs	Significance
Z-average Diameter	50 - 200 nm	Influences circulation time and cellular uptake.[4]
Polydispersity Index (PDI)	< 0.3	Indicates the uniformity of the particle population.[6]

Electrophoretic Light Scattering (ELS) for Zeta Potential Measurement

Principle: ELS measures the velocity of charged particles in a liquid when an electric field is applied.[7] The charged LNPs will migrate towards the oppositely charged electrode. The velocity of this movement is proportional to the zeta potential of the particles. A laser beam is passed through the sample, and the scattered light from the moving particles is detected. The frequency shift of the scattered light (Doppler shift) is used to calculate the particle velocity and, subsequently, the zeta potential using the Henry equation.

Experimental Workflow for Zeta Potential Measurement



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Caption: Workflow for LNP zeta potential analysis using ELS.

Protocol: LNP Zeta Potential Measurement by ELS

- Instrument Preparation:
 - Ensure the ELS instrument is turned on and has had sufficient time to warm up.
 - Use a dedicated folded capillary cell for zeta potential measurements.
- Sample Preparation:
 - Dilute the LNP stock suspension in a buffer of low ionic strength (e.g., 10 mM NaCl or deionized water). High ionic strength buffers can compress the electrical double layer and lead to an underestimation of the true zeta potential. It is crucial to report the composition of the buffer used for the measurement.[7]
- Measurement:
 - Rinse the folded capillary cell first with the dilution buffer and then with the diluted LNP sample to ensure the cell surface is coated with the sample, preventing adsorption during measurement.
 - Carefully fill the cell with the diluted sample, ensuring no air bubbles are present.
 - Place the cell into the instrument.

- Set the measurement parameters in the software, including the dispersant properties and the number of runs.
- Perform the measurement. The instrument will apply an electric field and measure the electrophoretic mobility of the LNPs.
- Data Analysis:
 - The software will calculate the zeta potential from the measured electrophoretic mobility.
 - Record the mean zeta potential (in mV) and the zeta potential distribution.

Parameter	Typical Value for LNPs	Significance
Zeta Potential	-50 mV to +50 mV	Indicates colloidal stability and influences interaction with biological membranes.[5]

Summary of Quantitative Data

The following table summarizes the key parameters for LNP characterization. The expected values can vary depending on the specific LNP composition and formulation process.

Parameter	Technique	Typical Range	Key Considerations
Hydrodynamic Size (Z-average)	Dynamic Light Scattering (DLS)	50 - 200 nm	Dependent on formulation and intended application. [4]
Polydispersity Index (PDI)	Dynamic Light Scattering (DLS)	< 0.3	Lower values indicate a more uniform and stable formulation.[6]
Zeta Potential	Electrophoretic Light Scattering (ELS)	-50 mV to +50 mV	Highly dependent on the ionizable lipid and pH of the medium.[5]

Conclusion

The characterization of LNP size and charge are indispensable steps in the development of effective and safe nanomedicines. DLS and ELS are powerful, non-invasive, and relatively high-throughput techniques that provide crucial data on the average particle size, size distribution, and surface charge of LNP formulations. Adherence to standardized protocols is essential for obtaining accurate and reproducible results, which in turn facilitates the optimization of LNP formulations and ensures batch-to-batch consistency. While the specific details of "MIC5 LNPs" remain proprietary, the application of these fundamental characterization techniques will provide the necessary insights into their physical properties.

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